![molecular formula C16H22BClO3 B2581580 2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1860005-05-5](/img/structure/B2581580.png)
2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
Scientific Research Applications
Synthesis and Molecular Structure
- The synthesis of dioxaborolane derivatives, including variants like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has been extensively studied. These derivatives display unique molecular structures and have been characterized using methods such as single-crystal X-ray diffraction, revealing detailed insights into their molecular configurations (Coombs et al., 2006).
Polymer Synthesis and Material Applications
- Dioxaborolane derivatives are crucial in polymer synthesis. For example, Suzuki-Miyaura coupling polymerization using certain dioxaborolane compounds has been investigated, leading to polymers with narrow molecular weight distributions and high regioregularity. Such polymers have potential applications in materials science, particularly in developing functional materials (Yokozawa et al., 2011).
Catalysis in Chemical Synthesis
- Dioxaborolane compounds, including those similar to the specified chemical, have been used in various catalytic processes. For instance, they play a role in the dehydrogenative borylation of vinylarenes, showcasing their utility in creating stereo- and regio-defined products in chemical synthesis (Murata et al., 2002).
Applications in Fluorescence and Detection
- Some dioxaborolane derivatives have been developed for specific applications like H2O2 detection in living cells. These compounds exhibit fluorescence properties, indicating their potential use in biological and chemical sensing technologies (Nie et al., 2020).
Nanoparticle Fabrication
- The synthesis of nanoparticles from dioxaborolane-containing compounds has been explored, particularly in the creation of enhanced brightness emission-tuned nanoparticles. These findings have implications for the development of nanotechnology and material sciences (Fischer et al., 2013).
Mechanism of Action
Target of Action
Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction , which suggests that the compound might interact with palladium catalysts in this context.
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the compound 2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would undergo a transmetalation process . This involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The compound this compound is involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules. The downstream effects would depend on the specific context of the reaction.
Pharmacokinetics
It’s worth noting that boronic acids and their derivatives are generally considered to be relatively stable and readily prepared , which could potentially impact their bioavailability.
Result of Action
The molecular and cellular effects of the compound this compound would depend on the specific context of its use. In the context of the Suzuki-Miyaura cross-coupling reaction, the compound would contribute to the formation of a new carbon-carbon bond .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-chloro-4-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BClO3/c1-15(2)16(3,4)21-17(20-15)12-7-8-14(13(18)9-12)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLSZGLEDCVXBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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